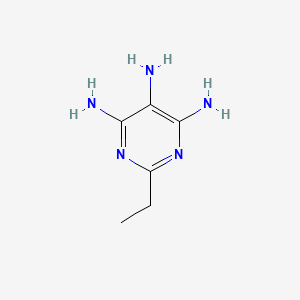

2-Ethylpyrimidine-4,5,6-triamine

Description

Properties

CAS No. |

102169-67-5 |

|---|---|

Molecular Formula |

C6H11N5 |

Molecular Weight |

153.189 |

IUPAC Name |

2-ethylpyrimidine-4,5,6-triamine |

InChI |

InChI=1S/C6H11N5/c1-2-3-10-5(8)4(7)6(9)11-3/h2,7H2,1H3,(H4,8,9,10,11) |

InChI Key |

FUIJPYYYFSBIBH-UHFFFAOYSA-N |

SMILES |

CCC1=NC(=C(C(=N1)N)N)N |

Synonyms |

Pyrimidine, 4,5,6-triamino-2-ethyl- (6CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrimidine Triamines

Key structural analogs and their distinguishing features:

Key Observations:

- Substituent Position and Type: The ethyl group in 2-Ethylpyrimidine-4,5,6-triamine at position 2 likely enhances steric effects compared to analogs with substituents at C5 (e.g., 5-Ethyl-2,6-diphenylpyrimidin-4-amine) .

- In contrast, melamine’s triazine structure is associated with nephrotoxicity .

- Synthetic Accessibility: Ethyl-substituted pyrimidines (e.g., 5-Ethyl-2,6-diphenylpyrimidin-4-amine) are synthesized via cross-coupling reactions with yields >80% , whereas thio-derivatives (e.g., 2-(Ethylthio)pyrimidine-4,5,6-triamine) require specialized handling due to light sensitivity .

Physicochemical Properties

- Melting Points: N4,N6-Dimethyl-N4,N6-diphenylpyrimidine-4,5,6-triamine: Crystallizes in monoclinic system (P21/c space group) .

- Solubility:

- 2-(Ethylthio)pyrimidine-4,5,6-triamine: Soluble at 10 mM in DMSO; stable at room temperature .

Q & A

Q. What are the established synthetic routes for 2-Ethylpyrimidine-4,5,6-triamine, and how do reaction conditions influence yield and purity?

Synthesis typically involves multi-step protocols starting with pyrimidine precursors. For example, ethyl-substituted pyrimidines are often synthesized via nucleophilic substitution or condensation reactions using intermediates like diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate and guanidine hydrochloride . Reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) significantly impact regioselectivity and purity. Optimized protocols may employ reflux in polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours, achieving yields of 50–70% .

Q. What analytical techniques are recommended for structural characterization of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm ethyl and amine substituents. For example, ethyl groups show characteristic triplets (~1.2 ppm for CH) and quartets (~2.5 ppm for CH) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H] at m/z 167.10 for CHN) .

- X-ray Crystallography: Resolves spatial conformation, as demonstrated for related triamine pyrimidines with orthorhombic crystal systems (space group Pbca) .

Q. How is the purity of this compound assessed in academic research?

Purity is validated via:

- High-Performance Liquid Chromatography (HPLC): Reverse-phase columns (C18) with UV detection at 254 nm, targeting ≥95% purity .

- Elemental Analysis: Confirms C, H, and N content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentration ranges). For instance, inhibition percentages at 1 μM for similar pyrimidines ranged from 1.4% to 78.7% depending on substituent positioning . Mitigation strategies include:

- Standardizing protocols (e.g., ATP concentration in kinase assays).

- Validating results across multiple biological replicates and orthogonal assays (e.g., SPR for binding affinity).

Q. What strategies optimize regioselectivity in functionalizing the pyrimidine core of this compound?

Regioselectivity is controlled by:

Q. How do computational methods enhance the design of this compound derivatives for target-specific applications?

Q. What are the challenges in crystallizing this compound, and how are they addressed?

Crystallization difficulties stem from high polarity and hydrogen-bonding capacity. Solutions include:

- Solvent Screening: Mixed solvents (e.g., ethanol/water) improve crystal growth.

- Slow Evaporation: Yields orthorhombic crystals with unit cell parameters a = 8.88 Å, b = 14.36 Å, c = 25.12 Å for related compounds .

Methodological Considerations

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

Q. How should researchers handle stability issues of this compound in aqueous solutions?

- pH Control: Stabilize solutions at pH 4–6 to prevent amine oxidation.

- Lyophilization: Store as lyophilized powder at −20°C under inert gas (e.g., N) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.